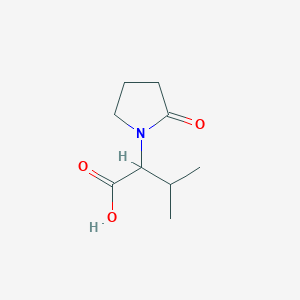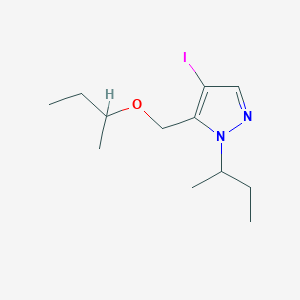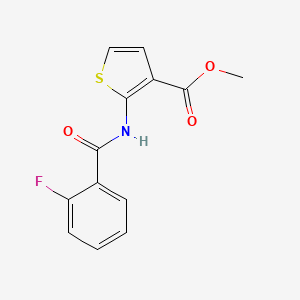![molecular formula C18H24N4O4S B2502814 3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1251708-79-8](/img/structure/B2502814.png)
3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives bearing a sulfonamide moiety, as described in the first paper, involves starting from a nitrophenyl-phenyl-pyrazole dicarboxylic acid precursor. The structures of the synthesized molecules were characterized using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and elemental analysis . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of sulfonamide pyrazole derivatives is characterized by the presence of a pyrazole ring, a sulfonamide group, and various substituents that can influence the compound's activity and properties. The structure-activity relationships are important for understanding the interaction of these compounds with biological targets, such as carbonic anhydrase isoenzymes . The molecular structure is typically elucidated using spectroscopic techniques, as mentioned earlier.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can include condensation reactions, as seen in the second paper, where a sulfuric acid ester catalyst is used for the condensation of aromatic aldehydes with a pyrazolone . The sulfonylation reactions, as described in the third paper, involve the introduction of a sulfonyl group to the amino pyrazole, resulting in various sulfonylated aminopyrazoles . These reactions are crucial for modifying the chemical structure and enhancing the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide pyrazole derivatives, such as acid-base properties, solubility, and chemical stability, are important for their potential applications. The fourth paper discusses the physicochemical properties of related compounds, including their complex formation with metal ions like Cu(II), Co(II), and Ni(II) . These properties can influence the pharmacokinetics and pharmacodynamics of the compounds when used as drugs.
科学的研究の応用
Synthesis and Characterization
Research into sulfonamide derivatives, including those related to the pyrazole family, has revealed a wide array of synthetic methodologies and characterizations. For instance, the study on the synthesis and characterization of novel biological-based nano organo solid acids showcases the innovative approach to creating catalysts with potential applications in green chemistry and organic synthesis (Zolfigol et al., 2015) (Zolfigol et al., 2015). These efforts underline the importance of developing new compounds for catalytic applications, which could be relevant for the synthesis of sulfonamide derivatives, including the compound .
Catalytic Applications
Sulfonamide compounds have been explored for their catalytic properties in organic synthesis. For example, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst highlights the potential of sulfonamide derivatives in facilitating chemical reactions under environmentally friendly conditions (Khaligh, 2014) (Khaligh, 2014). These findings suggest avenues for the application of sulfonamide-based catalysts in the synthesis of complex organic molecules, including the targeted compound.
作用機序
Target of Action
It’s known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s suggested that the compound interacts with its targets in a way that results in potent antileishmanial and antimalarial activities .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interacts with the biochemical pathways of the leishmania and plasmodium species .
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities. For instance, it was found to display superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
特性
IUPAC Name |
3-(4-ethylpiperazin-1-yl)sulfonyl-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-3-20-8-10-22(11-9-20)27(25,26)17-16(18(23)24)13-21(19-17)12-15-7-5-4-6-14(15)2/h4-7,13H,3,8-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFWGZMGJVZYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B2502732.png)
![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)
![N-benzyl-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502735.png)
![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)



![N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2502744.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)


![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2502754.png)